N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]oxane-2-carboxamide
Description
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]oxane-2-carboxamide is a synthetic compound characterized by its unique chemical structure, which includes a brominated imidazole ring and an oxane carboxamide moiety
Properties
IUPAC Name |
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]oxane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-16-8-15-9(11(16)13)5-6-14-12(17)10-4-2-3-7-18-10/h8,10H,2-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXYHNBKJHOKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)CCNC(=O)C2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]oxane-2-carboxamide typically involves multiple steps, starting with the bromination of 1-methylimidazole. The brominated intermediate is then reacted with an appropriate oxane derivative under controlled conditions to form the final product. Common reagents used in these reactions include bromine, oxane derivatives, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]oxane-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The brominated imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.
Scientific Research Applications
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]oxane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]oxane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated imidazole ring can bind to active sites, modulating the activity of the target protein. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in industrial applications.
Bromomethyl methyl ether: A reagent used in organic synthesis for introducing bromomethyl groups.
3-(Trifluoromethyl)benzylamine: A compound used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]oxane-2-carboxamide is unique due to its specific combination of a brominated imidazole ring and an oxane carboxamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
